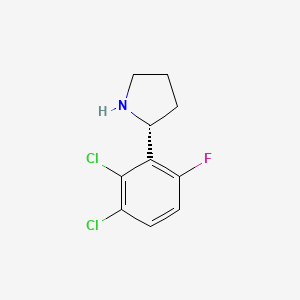
(R)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-6-fluorobenzene and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,3-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its biological activity.
®-2-(2,3-Difluorophenyl)pyrrolidine: Contains two fluorine atoms, which may enhance its stability and reactivity.
®-2-(2,3-Dichloro-4-fluorophenyl)pyrrolidine: The position of the fluorine atom is different, potentially altering its interaction with molecular targets.
Uniqueness
®-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H10Cl2FN |
|---|---|
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
(2R)-2-(2,3-dichloro-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChI-Schlüssel |
KMUPIUWOKXBNBS-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)Cl)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


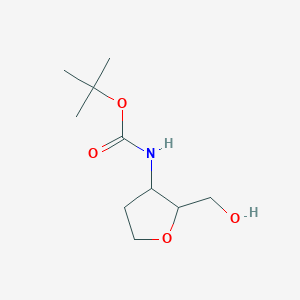


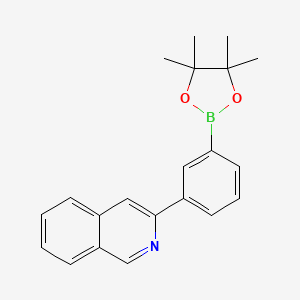
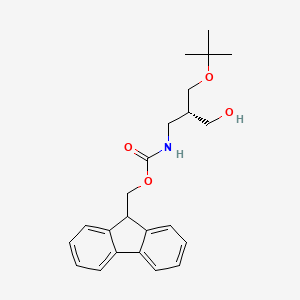
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

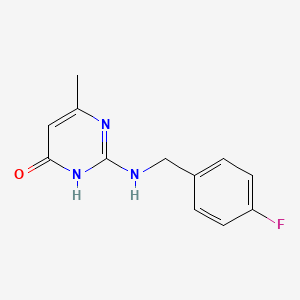
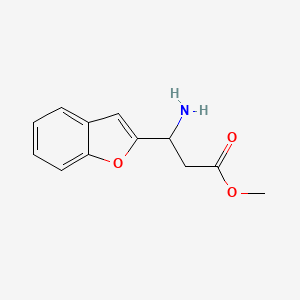

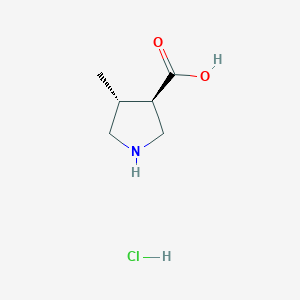
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)
